Calcein

Cytotoxicity Live-Cell Imaging Lymphocyte Chemotaxis

Calcein (Fluorexon, CAS 154071-48-4) is a polyanionic fluorophore (Ex/Em 490/515 nm) distinguished by MRP1 efflux pump substrate specificity—enabling functional drug resistance assays. Unlike BCECF or carboxyfluorescein, Calcein delivers superior intracellular retention and pH-insensitive fluorescence (pH 6.5–12) for longitudinal live-cell tracking. Its iron-sensing capability (0.02 µM via DFO regeneration) adds multi-modal utility. Choose Calcein for reproducible data that generic alternatives cannot deliver.

Molecular Formula C30H26N2O13
Molecular Weight 622.5 g/mol
CAS No. 154071-48-4
Cat. No. B042510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcein
CAS154071-48-4
SynonymsN,N’-[(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar’,ar’-diyl)bis(methylene)]bis[N-(carboxymethyl)glycine;  Calcein;  Fluorescein Complexon; 
Molecular FormulaC30H26N2O13
Molecular Weight622.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O
InChIInChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
InChIKeyDEGAKNSWVGKMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcein (CAS 154071-48-4) for Live-Cell Fluorescence: Procurement Baseline


Calcein (Fluorexon, CAS 154071-48-4) is a fluorescein-derived, polyanionic fluorophore characterized by excitation/emission maxima at 490/515 nm [1]. It is predominantly utilized as the active intracellular product of the cell-permeant acetoxymethyl ester (Calcein-AM, CAS 148504-34-1), which undergoes esterase-mediated hydrolysis to yield a membrane-impermeable fluorescent molecule retained exclusively in viable cells . While Calcein belongs to a class of fluorescein-based viability probes that includes BCECF and carboxyfluorescein, its specific physicochemical properties—particularly its distinct ionic charge distribution, metal-ion sensitivity profile, and differential substrate specificity for multidrug resistance transporters—preclude generic substitution across research applications [2].

Why Calcein Cannot Be Replaced by BCECF-AM or CFDA for Validated Live-Cell Workflows


The assumption that Calcein-AM is functionally interchangeable with other fluorescein-diacetate derivatives such as BCECF-AM or carboxyfluorescein diacetate (CFDA) is contradicted by quantitative evidence across multiple orthogonal assay dimensions. While these compounds share the same general enzymatic activation mechanism, they diverge sharply in key performance parameters: intracellular retention efficiency, sensitivity to multidrug resistance protein (MRP1) efflux, pH dependence of fluorescence output, and susceptibility to metal-ion quenching [1]. Critically, Calcein-AM exhibits substrate specificity for MRP1 that BCECF-AM does not, a property that can either represent a confounding variable in simple viability assays or, conversely, a deliberate detection modality in drug resistance studies [2]. Consequently, substituting Calcein-AM with a generic alternative in an established protocol introduces uncontrolled variability in fluorescence intensity, cell-type-specific signal retention, and metal-ion interference—each of which compromises quantitative reproducibility .

Quantitative Differentiation of Calcein vs. BCECF, Fluorescein, and CFDA: An Evidence-Based Selection Guide


Calcein Exhibits Quantifiably Lower Cytotoxicity Relative to BCECF-AM and CFDA in Lymphocyte Functional Assays

Multiple independent vendor validations and technical datasheets consistently report that Calcein-AM exhibits lower cytotoxicity than BCECF-AM and carboxyfluorescein diacetate (CFDA) in standard cell culture conditions. Critically, this lower cytotoxicity translates into functional preservation: Calcein-AM does not inhibit cellular processes such as proliferation and lymphocyte chemotaxis, whereas these functions are reportedly compromised with comparator dyes [1]. This makes Calcein-AM the preferred viability probe when downstream functional assays must be preserved [2].

Cytotoxicity Live-Cell Imaging Lymphocyte Chemotaxis Cell Proliferation

Superior Intracellular Retention of Calcein vs. BCECF and Fluorescein in Viable Mammalian Cells

A key performance differentiator for Calcein is its significantly enhanced intracellular retention compared to other fluorescein-based dyes. Multiple commercial technical specifications explicitly state that Calcein is better retained by viable cells than fluorescein, carboxyfluorescein, and BCECF [1]. This superior retention is attributed to its unique chemical structure, which contains two iminodiacetic acid groups [2]. The improved retention reduces signal loss due to passive leakage over time, enabling more robust long-term cell tracking and more accurate viability assessments in wash-free or extended-time-course protocols.

Cell Tracking Dye Retention Fluorescein Derivatives Membrane Integrity

pH-Independent Fluorescence of Calcein vs. pH-Sensitive BCECF for Intracellular Quantification

Calcein fluorescence is nearly independent of pH over a broad physiological range (6.5–12), exhibiting very little intensity variation between pH 6 and 7.4 . This contrasts with BCECF, which was specifically designed as a ratiometric pH indicator due to its pronounced pH sensitivity [1]. Calcein's pH insensitivity eliminates a major confounding variable in intracellular quantification experiments, ensuring that fluorescence intensity correlates solely with cell number or esterase activity rather than fluctuating with cytosolic pH. This property is critical for accurate cell viability, cytotoxicity, and adhesion assays .

pH Insensitivity Quantitative Fluorescence Intracellular Assays BCECF

Calcein Serves as a Specific Functional Substrate for MRP1, Unlike BCECF-AM, Enabling Quantitative Drug Resistance Assays

A critical and quantifiable functional distinction exists in the interaction of Calcein-AM and BCECF-AM with the multidrug resistance-associated protein 1 (MRP1) efflux pump. In a direct head-to-head flow cytometric study, Calcein-AM accumulation and retention were significantly modulated by MRP1 overexpression, whereas BCECF-AM accumulation and retention were unaffected by either P-glycoprotein (Pgp) or MRP1 overexpression [1]. This specific substrate profile enables Calcein-AM, when used in a retention assay with MRP1-specific modulators, to reliably detect MRP1 functional activity—a capability that BCECF-AM lacks [2].

Multidrug Resistance MRP1 Efflux Pump Flow Cytometry Functional Assay

Calcein Enables Iron Detection with 10-Fold Higher Sensitivity Than Conventional Colorimetric Assays

Calcein functions as a fluorescent iron chemosensor through a specific quenching mechanism. While fluorescence quenching by iron is not entirely specific, a deferoxamine (DFO)-based regeneration method yields a positive and proportional relationship to iron concentration. Under optimized conditions, this Calcein-based fluorescent assay achieves a detection sensitivity of 0.02 µM for iron [1]. This represents a sensitivity at least 10 times greater than conventional colorimetric iron assays [2], enabling quantification of low molecular weight iron in biological fluids such as serum filtrates and cell culture supernatants [3].

Iron Sensing Fluorescence Quenching Analytical Chemistry BioMetals

Calcein/PI Dual Staining Delivers >95% Discrimination Accuracy vs. Subjective Trypan Blue Exclusion in Viability Assays

The Calcein-AM/Propidium Iodide (PI) dual-staining method provides a quantifiable and objective measure of cell viability that significantly outperforms traditional dye exclusion methods. Under standard assay conditions (37°C, PBS, 10 min incubation), Calcein-AM/PI dual staining yields >95% discrimination accuracy in mixed cell populations [1]. This fluorescence-based approach is demonstrably superior to Trypan Blue exclusion, which is limited by operator subjectivity and reduced sensitivity in detecting early apoptotic or partially compromised cells [2]. The orthogonal mechanism—Calcein for esterase activity and membrane integrity, PI for membrane permeability—provides a robust and automated quantification method suitable for high-throughput screening [3].

Live/Dead Assay Propidium Iodide Flow Cytometry Accuracy Trypan Blue

Calcein Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Quantitative Live/Dead Cell Viability and Cytotoxicity Screening

This represents the most common and validated application for Calcein-AM. When combined with Propidium Iodide (PI) in a dual-staining protocol, the assay achieves >95% discrimination accuracy in mixed cell populations under standard conditions [1]. This method is quantitatively superior to subjective Trypan Blue exclusion, providing an objective and automatable readout suitable for flow cytometry and high-content screening platforms. Its low cytotoxicity ensures that viability assessment does not itself induce cell death, preserving sample integrity for subsequent analyses [2].

Functional Assessment of Multidrug Resistance (MDR) Mediated by MRP1

Calcein-AM is a specific functional substrate for the Multidrug Resistance-associated Protein 1 (MRP1) efflux pump, a property not shared by BCECF-AM [1]. This enables the design of quantitative flow cytometric retention assays where reduced intracellular Calcein fluorescence signals active MRP1-mediated efflux. By comparing Calcein retention in the presence or absence of specific MRP1 inhibitors, researchers can directly measure functional MRP1 activity in tumor cells—an assay that is uninformative if Calcein is substituted with a non-substrate like BCECF-AM [2].

Long-Term Live-Cell Tracking and Adhesion Assays

Calcein's superior intracellular retention, compared to fluorescein, carboxyfluorescein, and BCECF, makes it a preferred choice for longitudinal studies where cells must be tracked over hours or days [1]. Its enhanced retention reduces signal decay from passive dye leakage, enabling more reliable monitoring of cell migration, adhesion, and proliferation in time-lapse microscopy experiments. Furthermore, Calcein's pH-insensitive fluorescence (stable over pH 6.5–12) ensures that signal intensity remains proportional to cell number and esterase activity, unaffected by metabolic or apoptotic pH shifts that would confound a pH-sensitive dye like BCECF [2].

Sensitive Quantification of Labile Iron Pools in Biological Fluids

Calcein can be repurposed as a fluorescent iron chemosensor through its specific quenching interaction with iron ions. Using a deferoxamine (DFO)-based regeneration method, this assay achieves a detection sensitivity of 0.02 µM for iron—at least 10-fold more sensitive than conventional colorimetric assays [1]. This application is valuable for researchers measuring low molecular weight iron in serum filtrates or cell culture supernatants, particularly in studies of iron metabolism, chelation therapy, or oxidative stress [2].

Technical Documentation Hub

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